
N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H9F5N2OS and its molecular weight is 384.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds like diflufenican are known to act on broad-leaved weeds .
Mode of Action
The mode of action of this compound is similar to that of Diflufenican, which is a bleaching action due to the inhibition of carotenoid biosynthesis . This inhibition prevents photosynthesis, leading to plant death .
Biochemical Pathways
The compound affects the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light energy for use in the process and protect the chlorophyll from photo-damage. By inhibiting carotenoid biosynthesis, the compound disrupts photosynthesis, leading to the death of the plant .
Pharmacokinetics
Diflufenican, a similar compound, is known to have low solubility in water (<005 mg/l at 25 °C) and is soluble in most organic solvents . It has a low vapour pressure and is stable in air up to its melting point . These properties may influence the bioavailability of the compound.
Result of Action
The result of the compound’s action is the death of the plant. This is achieved by inhibiting carotenoid biosynthesis, which disrupts photosynthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s low solubility in water and stability in air suggest that it may be less effective in wet conditions or environments with high humidity
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F5N2OS/c18-10-6-7-12(11(19)8-10)23-15(25)13-14(17(20,21)22)24-16(26-13)9-4-2-1-3-5-9/h1-8H,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPDWAFUJXUGQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F5N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)
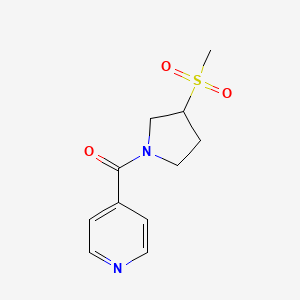

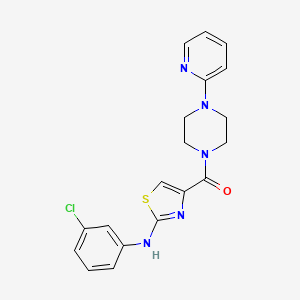
![2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2353983.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/new.no-structure.jpg)
![2-[(2-Pentylcyclopropyl)methyl]cyclopropaneoctanoic acid methyl ester](/img/structure/B2353985.png)
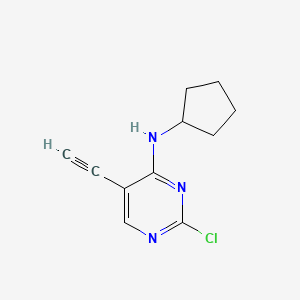
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2353987.png)
![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)

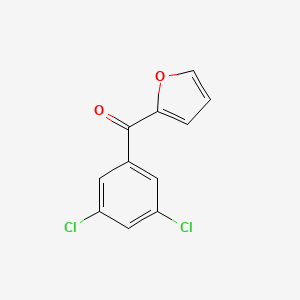
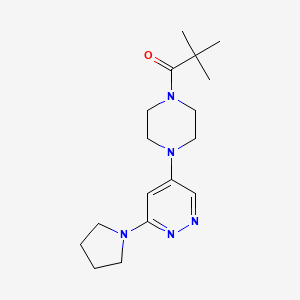
![3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2353996.png)
